molecular formula C13H12N2O3 B11685449 2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline

2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline

Cat. No.: B11685449
M. Wt: 244.25 g/mol
InChI Key: ZHYLXXGUHWSCGX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline is a Schiff base derivative characterized by a planar aromatic system. The molecule comprises a substituted aniline moiety (2,5-dimethylaniline) linked via an imine group (-CH=N-) to a 5-nitrofuran-2-yl substituent. The E-configuration of the imine bond is stabilized by conjugation with the electron-withdrawing nitro group on the furan ring. Its structural features, such as conjugation and steric effects from the methyl groups, influence its reactivity, photophysical properties, and crystalline packing behavior .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C13H12N2O3/c1-9-3-4-10(2)12(7-9)14-8-11-5-6-13(18-11)15(16)17/h3-8H,1-2H3

InChI Key

ZHYLXXGUHWSCGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydrolysis of 5-Nitrofurfural Diacetate

The most common route involves hydrolyzing 5-nitrofurfural diacetate (CAS 92-55-7) under acidic conditions:

  • Procedure :

    • 5-Nitrofurfural diacetate (10 g, 41.12 mmol) is treated with 50% aqueous H₂SO₄ (100 mL) at 100°C for 10 minutes.

    • The mixture is cooled, extracted with ethyl acetate, and dried over Na₂SO₄ to yield 5-nitrofuran-2-carbaldehyde (88% yield, m.p. 35–36°C).

  • Mechanism : Acid-catalyzed cleavage of acetate groups generates the aldehyde via nucleophilic acyl substitution.

Microwave-Assisted Solvent-Free Synthesis

An alternative method employs microwave irradiation for rapid deacetylation:

  • Procedure :

    • 5-Nitrofurfural diacetate is heated with K10 Montmorillonite under microwave irradiation (20 W) at 80°C for 10 minutes.

    • This solvent-free approach achieves quantitative yields with reduced reaction time (10 minutes vs. 1–2 hours).

Condensation with 2,5-Dimethylaniline

Conventional Acid-Catalyzed Method

The Schiff base forms via nucleophilic addition of 2,5-dimethylaniline to 5-nitrofuran-2-carbaldehyde:

  • Procedure :

    • 5-Nitrofuran-2-carbaldehyde (1.0 mmol) and 2,5-dimethylaniline (1.1 mmol) are refluxed in ethanol (30 mL) with glacial acetic acid (0.5 mL) for 4 hours.

    • The product precipitates upon cooling, is filtered, and recrystallized from ethanol (yield: 85–92%).

  • Characterization :

    • FTIR : C=N stretch at 1630–1611 cm⁻¹, NO₂ asymmetric stretch at 1511 cm⁻¹.

    • ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 1H, CH=N), 7.82 (d, J = 3.5 Hz, 1H, furan H-3), 7.12 (s, 2H, aromatic H), 2.35 (s, 6H, CH₃).

Microwave-Assisted Condensation

Microwave irradiation enhances reaction efficiency:

  • Procedure :

    • Equimolar aldehyde and amine in ethanol with acetic acid are irradiated (20 W) at 80°C for 10 minutes.

    • Yields improve to 92–95% with reduced side-product formation.

Optimization of Reaction Conditions

Catalytic Systems

CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic acidEthanol78–85485
MontmorilloniteSolvent-free80 (MW)0.1795
H₂SO₄Ethanol25–501–288

Solvent Effects

  • Ethanol : Preferred for solubility and eco-friendliness (yield: 85–92%).

  • Methanol : Higher polarity increases reaction rate but may reduce yield due to aldehyde oxidation.

Mechanistic Insights

The reaction proceeds via:

  • Nucleophilic attack : 2,5-Dimethylaniline’s NH₂ group attacks the aldehyde carbonyl.

  • Proton transfer : Acid catalysts facilitate imine formation by stabilizing intermediates.

  • Dehydration : Elimination of H₂O yields the conjugated Schiff base.

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Key Advantage
Acid-catalyzed reflux85–8890–95Scalability
Microwave-assisted92–9598–99Time efficiency
Solvent-free89–9197Environmental sustainability

Challenges and Solutions

  • Side reactions : Over-oxidation of the aldehyde is mitigated using inert atmospheres.

  • Isomerization : Strict temperature control (70–80°C) prevents E/Z isomerization.

Characterization and Validation

Spectroscopic Data

TechniqueKey SignalsInterpretation
FTIR1630 cm⁻¹ (C=N), 1511 cm⁻¹ (NO₂)Confirms imine and nitro groups
¹H NMRδ 8.45 (CH=N), 2.35 (CH₃)Validates structure
UV-Visλₘₐₓ = 365 nm (π→π* transition)Indicates conjugation

X-ray Crystallography

Single-crystal analysis confirms the E-configuration and planar geometry of the imine bond.

Industrial and Research Applications

  • Coordination chemistry : Serves as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) in antimicrobial complexes.

  • Pharmaceutical intermediates : Potential precursor for nitroheterocyclic drugs targeting anaerobic pathogens .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted imines and related compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that derivatives of nitrofuran compounds, including 2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline, have shown efficacy against various pathogens. A study demonstrated that substituted hydrazides derived from nitrofuran compounds exhibited enhanced activity against Trypanosoma cruzi, the causative agent of Chagas disease. The most active derivative showed IC50 values lower than those of standard treatments like benznidazole and nifurtimox .

1.2 Anticancer Properties

Recent investigations have highlighted the potential of nitrofuran derivatives in cancer therapy. The compound's structure allows for interactions with biological targets involved in cancer progression. Studies have reported that similar nitrofuran-based compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Material Science

2.1 Organic Electronics

This compound has been explored for its application in organic electronic materials due to its electron-donating properties. The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for these applications .

Table 1: Comparison of Electronic Properties of Nitrofuran Derivatives

Compound NameElectron Affinity (eV)Ionization Potential (eV)Application Area
This compound3.75.4OLEDs, OPVs
Nifuroxazide3.65.3Antimicrobial agents
Nifurtimox3.85.5Antiparasitic drugs

Agricultural Chemistry

3.1 Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to inhibit certain biological pathways in pests. Research indicates that derivatives of nitrofuran can act as effective insecticides and fungicides by disrupting metabolic processes in target organisms .

3.2 Herbicidal Properties

Studies have also indicated that nitrofuran derivatives can exhibit herbicidal activity, providing a means to control unwanted vegetation without harming crops . This property is particularly valuable in sustainable agriculture practices.

Case Studies

Case Study 1: Antiparasitic Efficacy

In a comparative study on antiparasitic efficacy, a series of nitrofuran derivatives were synthesized and tested against Trypanosoma cruzi. The study found that the derivative containing the 5-nitrofuran moiety demonstrated superior activity compared to existing treatments, with a selectivity index indicating low cytotoxicity towards human cells .

Case Study 2: Organic Electronics Development

A research team developed an OLED using this compound as an emissive layer. The device showed promising efficiency and stability under operational conditions, suggesting its potential for commercial applications in display technologies .

Mechanism of Action

The mechanism of action of (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrofuran moiety may undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the imine group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Methodological Considerations

The comparison leverages crystallographic data refined via SHELXL and visualized using ORTEP , ensuring accurate bond-length and angle measurements (e.g., C=N bond: 1.28 Å ± 0.02) . Hydrogen-bonding networks were analyzed using graph set theory, as described by Bernstein et al., to classify interaction motifs (e.g., dimeric $ R_2^2(8) $ rings) .

Biological Activity

2,5-Dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline, also known by its CAS number 303771-39-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_2O3_3, with a molecular weight of 244.25 g/mol. The compound features a nitrofuran moiety, which is often associated with various biological activities due to its electron-withdrawing properties.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,5-dimethylaniline and 5-nitro-2-furaldehyde. The reaction conditions may vary but generally include refluxing in an appropriate solvent such as ethanol. The product can be purified through recrystallization.

Antibacterial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Compounds derived from similar structures have shown MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
CompoundMIC (μM)Bacterial Strain
Similar Compound A15.625S. aureus
Similar Compound B62.5E. faecalis

These findings suggest that the nitrofuran group contributes to the compound's ability to inhibit bacterial growth.

Antifungal Activity

In addition to antibacterial properties, there is evidence supporting antifungal activity:

  • Activity Against Fungi : The compound's structural analogs have demonstrated antifungal effects with MIC values ranging from 31.2 to 62.5 μM against various fungal strains .
CompoundMIC (μM)Fungal Strain
Similar Compound C31.2Candida albicans
Similar Compound D62.5Aspergillus niger

The mechanism behind the biological activity of these compounds often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. For example, studies have shown that compounds with similar structures inhibit protein synthesis pathways followed by nucleic acid production .

Case Studies

A notable study involving a series of hydrazones derived from substituted aldehydes demonstrated promising antibacterial and antifungal activities comparable to traditional antibiotics . The study utilized NMR spectroscopy and DFT calculations to confirm the structure and activity profile of synthesized compounds.

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline?

Methodological Answer: The compound can be synthesized via Schiff base condensation between 2,5-dimethylaniline and 5-nitrofuran-2-carbaldehyde under reflux in ethanol or methanol. Catalytic acid (e.g., acetic acid) enhances imine formation. Reaction progress should be monitored via TLC or HPLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Structural analogs, such as 4-methoxy derivatives, have been crystallographically characterized to confirm geometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the imine bond (C=N peak at ~160 ppm in 13^13C) and substituent positions (e.g., methyl groups at 2,5-positions on the aniline ring).
  • FT-IR : Stretching vibrations for C=N (~1640 cm1^{-1}) and NO2_2 (~1520 cm1^{-1}) validate functional groups.
  • XRD : Single-crystal X-ray diffraction resolves the (E)-configuration and steric effects, as demonstrated for structurally related nitroheterocyclic Schiff bases .

Q. How can computational chemistry aid in preliminary structural analysis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry, predict spectroscopic properties, and compare with experimental data. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding reactivity studies. Software like Gaussian or ORCA is standard for such analyses .

Advanced Research Questions

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

Methodological Answer: Adopt a tiered approach:

  • Laboratory : Simulate hydrolysis (pH 4–9), photolysis (UV-Vis light), and biodegradation (microbial cultures). Use LC-MS to track degradation products.
  • Field Studies : Monitor soil/water systems using isotopic labeling (e.g., 14^{14}C) to assess bioaccumulation. Reference frameworks like Project INCHEMBIOL emphasize long-term ecological risk assessment under real-world conditions .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature, solvent).
  • Dose-Response Analysis : Use Hill plots to differentiate efficacy (EC50_{50}) vs. toxicity (LC50_{50}).
  • Meta-Analysis : Cross-reference with structurally similar nitroaromatics (e.g., nitrofurans) to identify structure-activity trends. Previous research on 3-chloro-N,N-bis(2-hydroxyethyl)aniline highlights the role of substituents in modulating bioactivity .

Q. What mechanistic insights can be gained from studying solvent effects on reactivity?

Methodological Answer: Polar solvents (e.g., DMSO) stabilize charge-separated intermediates in nucleophilic addition reactions. Conduct kinetic studies using stopped-flow spectroscopy to measure rate constants (kobsk_{\text{obs}}) across solvents. Solvent parameters (e.g., Kamlet-Taft) correlate with reaction pathways, as seen in nitrofuran derivative studies .

Q. How can molecular dynamics (MD) simulations predict interactions with biomolecules?

Methodological Answer: MD simulations (e.g., GROMACS) model ligand-protein binding. Parameterize the compound using force fields (CHARMM/AMBER) and simulate docking with target enzymes (e.g., nitroreductases). Analyze binding free energy (MM-PBSA) and hydrogen-bond networks to explain selectivity, as applied to trifluoroethylaniline derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.